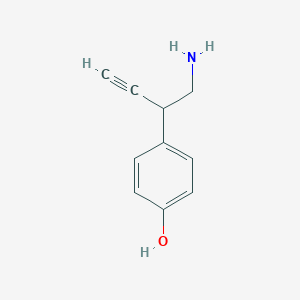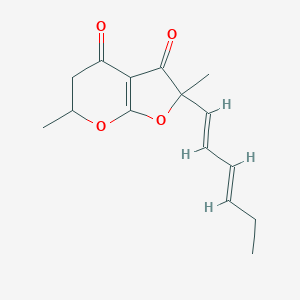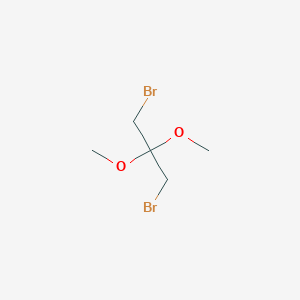
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds often involves reactions with sulfur tetrafluoride or other fluorinating agents. For instance, the fluorination of tetrachlorophthalic anhydride with sulfur tetrafluoride provides an efficient one-step synthesis of polyhaloaromatic compounds, with various fluorinated products as side products (Dmowski & Wielgat, 1987). Additionally, novel synthetic methods have been discovered in the synthesis of heptafluoro-p-cresol, a related compound, demonstrating the versatility of fluorination techniques (Antonucci & Wall, 1967).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined through various spectroscopic methods. Research has not directly reported the molecular structure of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride specifically, but studies on related compounds offer insights into the influence of fluorine substituents on molecular geometry and electronic properties.
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the presence of fluorine atoms. For example, the reaction of tetrakis(trifluoromethyl)allene with CsF leads to the formation of a Cs salt of a perfluoropropenyl carbanion, showcasing the reactivity of fluorine-containing groups (Mirzabekyants et al., 1977).
Applications De Recherche Scientifique
Advancements in Fluorine Chemistry
Fluorinated compounds, like 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride, play a critical role in synthetic chemistry due to their unique reactivity and stability. A review on CF bond activation highlights the development of new methodologies for synthesizing fluorinated building blocks, which are crucial for pharmaceuticals, agrochemicals, and materials science. Techniques such as Lewis acid activation, Bronsted superacids, and transition-metal mediation have been employed to cleave C-F bonds, enabling the transformation of compounds bearing aliphatic, difluoromethylene, or trifluoromethyl groups into synthetically valuable molecules (Shen et al., 2015).
Environmental Considerations
Fluorinated compounds are also significant in environmental science, especially in the study of persistent organic pollutants (POPs). The review on microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of fluorinated substances, including those with perfluoroalkyl chains known for their persistence. It discusses the biodegradation pathways, the role of biodegradation in understanding environmental impacts, and the need for interdisciplinary research to fully understand the contributions of fluorinated polymers to environmental contamination (Frömel & Knepper, 2010).
Potential in Drug Discovery
The unique properties of fluorine-containing compounds, including trifluoromethyl groups, have made them valuable in drug discovery. A review focusing on fluorinated scaffolds for antimalarial drug discovery elaborates on the importance of fluorine substituents in enhancing the potency, bioavailability, and half-life of drugs. The presence of fluorinated groups in about twenty-five percent of approved drugs underlines their significance in pharmaceuticals. However, the challenge remains in the safe use of hazardous fluorination reagents, indicating a need for continued research in this area (Upadhyay et al., 2020).
Fluorine in Protein Design
Incorporating fluorinated amino acids into proteins is a novel approach to designing proteins with enhanced stability and novel properties. A study on fluorine as a new element in protein design demonstrates that strategically placed fluorinated residues can make proteins more resistant to chemical and thermal denaturation. This approach opens new avenues in the development of proteins with specific biological or chemical properties, leveraging the physicochemical attributes of fluorinated molecules (Buer & Marsh, 2012).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Propriétés
IUPAC Name |
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F8O/c9-3-1(7(13)17)4(10)6(12)2(5(3)11)8(14,15)16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMRTJSVRGLED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554238 |
Source


|
| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |
CAS RN |
117338-23-5 |
Source


|
| Record name | 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


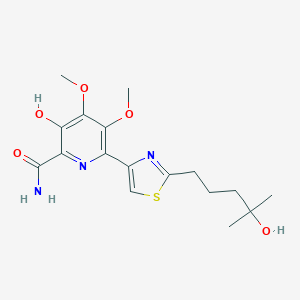
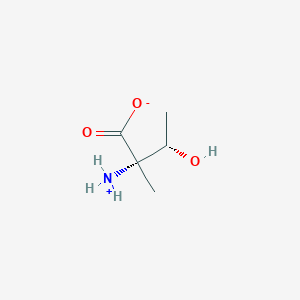
![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)
